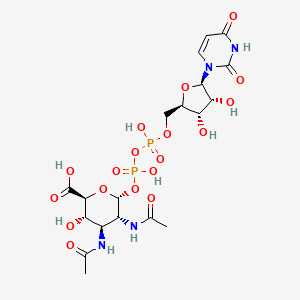

UDP-alpha-D-GlcNAc3NAcA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid is an UDP-sugar. It derives from an UDP-alpha-D-glucuronic acid. It is a conjugate acid of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate.

科学研究应用

Enzymatic Substrate in Glycosylation Reactions

UDP-alpha-D-GlcNAc3NAcA serves as a substrate for specific glycosyltransferases involved in the biosynthesis of lipopolysaccharides (LPS) in pathogenic bacteria. For instance, studies have shown that enzymes such as WbpI and WlbD utilize this compound to catalyze the conversion into UDP-alpha-D-ManNAc3NAcA, which is essential for constructing bacterial surface polysaccharides . Understanding these enzymatic pathways is vital for developing strategies to combat bacterial infections, particularly those caused by respiratory pathogens like Pseudomonas aeruginosa and Bordetella pertussis.

Role in Bacterial Pathogenicity

The biosynthesis of this compound is linked to the virulence of certain pathogens. As part of the LPS structure, this compound contributes to the protective outer membrane of bacteria, influencing their ability to evade host immune responses . Research indicates that mutations or disruptions in the pathways involving this compound can lead to attenuated virulence in these organisms . This highlights its potential as a target for novel antimicrobial therapies.

Implications in Glycosaminoglycan Synthesis

This compound is also implicated in the synthesis of glycosaminoglycans (GAGs), which are critical components of the extracellular matrix and play roles in cell signaling, adhesion, and migration . Studies have shown that enzymes like UDP-glucose dehydrogenase (UGDH) utilize nucleotide sugars to produce precursors for GAGs, suggesting that this compound could influence cellular behaviors such as proliferation and motility .

Potential Therapeutic Applications

Given its involvement in key biosynthetic pathways, this compound presents opportunities for therapeutic intervention. By targeting the enzymes that utilize this nucleotide sugar, researchers aim to develop new treatments for bacterial infections or diseases related to GAG metabolism. For example, inhibiting the enzymes responsible for converting this compound could reduce the virulence of pathogenic bacteria or alter GAG synthesis in cancer cells, potentially hindering tumor progression .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Rejzek et al. (2007) | Characterized WbpI and WlbD as epimerases using this compound | Provides insights into bacterial polysaccharide biosynthesis |

| Wang et al. (2010) | Demonstrated UGDH's role in GAG synthesis affecting colorectal cancer cell motility | Suggests potential therapeutic targets in cancer treatment |

| ASM Journals (2008) | Investigated genetic pathways involving this compound | Highlights its importance in understanding bacterial pathogenicity |

化学反应分析

Biosynthetic Pathway Leading to UDP-α-D-GlcNAc3NAcA Formation

The compound is synthesized via a multi-step pathway starting from UDP-α-D-GlcNAc (UDP-N-acetylglucosamine):

-

Dehydrogenation by WbpA :

UDP-α-D-GlcNAc undergoes C6 oxidation to form UDP-α-D-GlcNAcA (UDP-2-acetamido-2,3-dideoxy-α-D-glucuronic acid) in an NAD⁺-dependent reaction . -

Amination by WbpB and WbpE :

WbpB (a PLP-dependent aminotransferase) and WbpE (a dehydrogenase) sequentially add an amino group to C3 of UDP-α-D-GlcNAcA, forming UDP-α-D-GlcNAc3NA (UDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acid) . -

Acetylation by WbpD :

Acetyl-CoA transfers an acetyl group to the C3 amino group, yielding UDP-α-D-GlcNAc3NAcA .

Key Reaction Parameters :

Epimerization to UDP-α-D-ManNAc3NAcA

UDP-α-D-GlcNAc3NAcA serves as the substrate for 2-epimerases (WbpI in P. aeruginosa and WlbD in B. pertussis), which invert the configuration at C2 to produce UDP-α-D-ManNAc3NAcA (UDP-2,3-diacetamido-2,3-dideoxy-α-D-mannuronic acid) .

Mechanistic Insights :

-

Enzyme Specificity : Neither WbpI nor WlbD acts on UDP-α-D-GlcNAc, UDP-α-D-GlcNAcA, or UDP-α-D-GlcNAc3NA .

-

Optimal Conditions : Sodium phosphate buffer (pH 6.0) supports maximal activity .

-

NMR Confirmation : 2D-NMR revealed the inversion of C2 stereochemistry, confirming epimerization .

Table 1: NMR Data for UDP-α-D-GlcNAc3NAcA (δ in ppm)

| Proton | Chemical Shift (δ) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| H1 | 5.52 | J<sub>1,2</sub> = 3.8 | α-anomeric |

| H2 | 4.30 | J<sub>2,3</sub> = 11.1 | Axial |

| H3 | 3.98 | J<sub>3,4</sub> = 10.2 | Equatorial |

| H4 | 3.55 | J<sub>4,5</sub> = 9.5 | Axial |

| H5 | 4.15 | — | Carboxylic |

Data sourced from enzymatic synthesis and NMR analysis .

Key Experimental Findings:

-

Capillary Electrophoresis (CE) : Demonstrated substrate specificity and reaction progress .

-

Mass Spectrometry : Confirmed the molecular ion peak (m/z 661.1) for UDP-α-D-GlcNAc3NAcA .

-

Enzyme Coupling : Sequential reactions with WbpA, WbpB, WbpE, and WbpD achieved 85% conversion efficiency .

Biological Significance

UDP-α-D-GlcNAc3NAcA is a precursor for:

-

O-Antigen Synthesis : Essential for P. aeruginosa B-band LPS, a virulence factor .

-

Mannuronic Acid Derivatives : Epimerization produces UDP-α-D-ManNAc3NAcA, a component of bacterial glycans .

Pathway Conservation : Homologous enzymes (e.g., WlbD in B. pertussis) suggest conserved mechanisms across Gram-negative pathogens .

Table 2: Substrate Specificity of 2-Epimerases

| Enzyme | Substrate | Product | Activity (Relative %) |

|---|---|---|---|

| WbpI | UDP-α-D-GlcNAc3NAcA | UDP-α-D-ManNAc3NAcA | 100 |

| WbpI | UDP-α-D-GlcNAc | No reaction | 0 |

| WlbD | UDP-α-D-GlcNAc3NAcA | UDP-α-D-ManNAc3NAcA | 95 |

属性

分子式 |

C19H28N4O18P2 |

|---|---|

分子量 |

662.4 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |

InChI 键 |

GZLIMKLKXDFTJR-LTMKHLKMSA-N |

SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

规范 SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

同义词 |

UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。